

comparative transcriptome analysis of dimethomorph exposure effects

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Compound Focus: Dimethomorph

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Key Transcriptomic Findings on Dimethomorph Exposure

Study System / Cell Type	Dimethomorph Exposure Details	Key Transcriptomic Findings & Enriched Pathways	Primary Interpreted Mechanism
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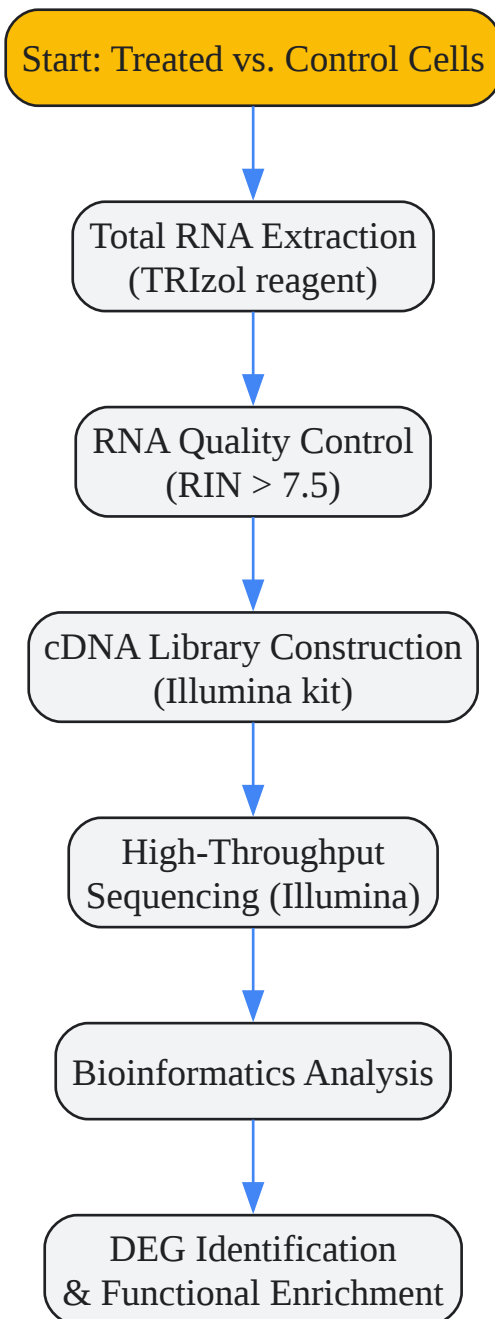
| **Human Jurkat T-cells** (in vitro) [1] | EC₁₀: 4 mg/L (L4); EC₂₅: 21 mg/L (M21); Exposure: 36 hours [1] | **DEGs**: 121 (81 up, 40 down) at L4; 30 (17 up, 13 down) at M21. **Pathways**: Immune regulation; Signal transduction; Negative regulation of cell activities [1] | Potential immunotoxicity via disruption of normal immune cell signaling and gene expression, even at low concentrations [1]. | | **Phytophthora parasitica** (Oomycete) [2] | Not specified in abstract | **DEGs**: 832 (365 up, 467 down) [2] **Pathways**: Cell wall synthesis; Cell membrane permeability; Oxidative stress response [2] | Fungicidal action through disruption of cell wall/integrity and induction of oxidative stress [2]. |

Cytotoxicity and Experimental Parameters

Parameter	Value / Description
Cell Line	Human Jurkat T-cell line (derived from T-lymphocyte leukemia) [1]
EC ₅₀	126.01 mg/L (0.32 mM) [1]
Exposure Duration	36 hours [1]
Solvent Control	Acetone (final concentration < 0.1% v/v, no effect on cell viability) [1]
Viability Assay	Cell Counting Kit-8 (CCK-8) [1]
Apoptosis Assay	Annexin V-FITC/PI detection by flow cytometry [1]

Detailed Experimental Protocols

The core methodology for the transcriptome analysis in the cited **dimethomorph** studies generally follows a standardized workflow.



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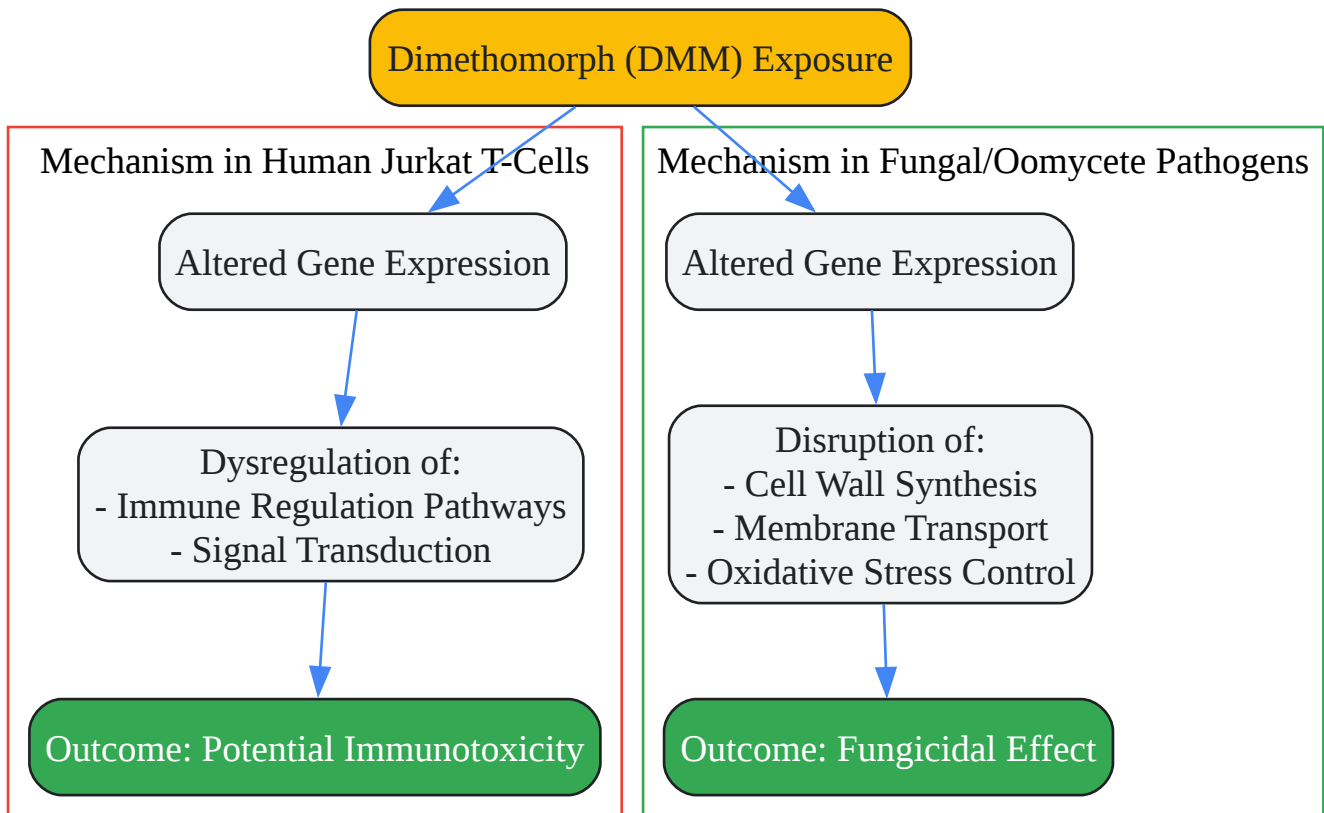
Key Experimental Steps

- **Cell Culture and Treatment:** Human Jurkat T-cells are cultured in RPMI-1640 medium with 10% FBS and antibiotics. Cells are treated with **dimethomorph** at specific concentrations (e.g., EC10 and EC25) for a set duration (36 hours), with a solvent control (acetone <0.1% v/v) [1].

- **RNA Extraction and QC:** Total RNA is isolated using TRIzol reagent. RNA quality and integrity are assessed using tools like an Agilent TapeStation, ensuring an RNA Integrity Number (RIN) >7.5 [1] [3].
- **Library Prep and Sequencing:** cDNA libraries are constructed using Illumina preparation kits (e.g., TruSeq™ RNA Sample Preparation Kit). Sequencing is performed on an Illumina platform (e.g., HiSeq Xten or NovaSeq 6000) [1] [3] [4].
- **Bioinformatics Workflow:** This involves several phases [5]:
 - **Alignment:** High-quality clean reads are aligned to a reference genome (e.g., HISAT2).
 - **Quantification:** Gene expression levels are quantified (e.g., HTseq, which generates count data).
 - **Differential Expression:** Statistical tools (e.g., DESeq2) are used to identify DEGs based on normalized count data.
 - **Functional Analysis:** DEGs are analyzed for enrichment in GO terms and KEGG pathways to interpret biological effects.

Mechanisms of Action and Signaling Pathways

Transcriptome analyses reveal that **dimethomorph**'s mechanisms vary significantly between human cells and plant pathogens, indicating species-specific toxicity.



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- **In Human Immune Cells:** The primary finding is the **dysregulation of genes linked to immune function and signal transduction**. The enrichment of terms like "negative regulation of cell activities" suggests DMM may suppress or alter critical immune cell functions, revealing its potential immunotoxic nature [1].
- **In Plant Pathogens (Oomycetes/Fungi):** The mechanism is distinctly fungicidal. Studies on *Phytophthora parasitica* show DMM disrupts genes for **cell wall synthesis and integrity**, reduces cell membrane permeability, alters transport proteins, and induces oxidative stress by overwhelming the pathogen's antioxidant systems [2].

Interpretation Guide for Researchers

- **Low vs. High Doses:** Low-dose DMM exposure (EC10) caused more significant gene expression changes than high-dose (EC25) in Jurkat T-cells. This suggests low concentrations may trigger active cellular stress responses, while higher doses might cause widespread cytotoxicity, masking specific transcriptomic signals [1].
- **Comparative Analysis Insight:** When designing your own transcriptomic study, note that choice of bioinformatics pipeline (e.g., HISAT2-HTseq-DESeq2 vs. Kallisto-Sleuth) can influence results,

especially for genes with very high or low expression. Using multiple pipelines and focusing on the intersection of results can improve DEG reliability [5].

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